molecular formula C15H17N3O5 B13323712 5-Carboxamidotryptaminemaleatesalt

5-Carboxamidotryptaminemaleatesalt

Cat. No.: B13323712
M. Wt: 319.31 g/mol
InChI Key: MCBRRXOXONNQQL-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Carboxamidotryptamine maleate salt is a tryptamine derivative closely related to the neurotransmitter serotonin. It acts as a non-selective, high-affinity full agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors . This compound is often used in scientific research to study the effects of serotonin and its receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxamidotryptamine maleate salt typically involves the reaction of tryptamine with maleic acidThe final step involves the formation of the maleate salt by reacting the carboxamidotryptamine with maleic acid under controlled conditions .

Industrial Production Methods

Industrial production of 5-Carboxamidotryptamine maleate salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required quality standards. The compound is typically produced in powder form with a purity of ≥98% (HPLC) .

Chemical Reactions Analysis

Types of Reactions

5-Carboxamidotryptamine maleate salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

5-Carboxamidotryptamine maleate salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-hydroxytryptamine
  • 5-Benzyloxytryptamine
  • 5-Methoxytryptamine
  • α-Methyl-5-hydroxytryptamine
  • Frovatriptan
  • AH-494
  • Acetryptine
  • Sumatriptan

Uniqueness

5-Carboxamidotryptamine maleate salt is unique due to its high affinity and non-selective agonist activity at multiple serotonin receptors. This broad receptor profile makes it a valuable tool in research for understanding the complex roles of serotonin in various physiological and pathological processes .

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

N-[3-(2-aminoethyl)-1H-indol-5-yl]formamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-13-11-2-1-9(14-7-15)5-10(8)11;5-3(6)1-2-4(7)8/h1-2,5-7,13H,3-4,12H2,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

MCBRRXOXONNQQL-BTJKTKAUSA-N

Isomeric SMILES

C1=CC2=C(C=C1NC=O)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1=CC2=C(C=C1NC=O)C(=CN2)CCN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.